molecular formula C18H17ClN2O5S B2597249 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide CAS No. 954715-19-6

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide

Cat. No.: B2597249
CAS No.: 954715-19-6
M. Wt: 408.85
InChI Key: DDCJBJUQQHZLNP-UHFFFAOYSA-N
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Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a benzenesulfonamide group, making it a versatile molecule for various chemical reactions and biological activities.

Mechanism of Action

Target of Action

The primary targets of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide Similar compounds have been reported to exhibit activity against various cancer cell lines .

Mode of Action

The exact mode of action of This compound Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

The molecular and cellular effects of This compound Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts like palladium.

    Sulfonamide Formation: The final step involves the sulfonation of the intermediate compound with 3-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrrolidinone ring, converting it to a pyrrolidine derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-yl)-3-chlorobenzenesulfonamide: Lacks the pyrrolidinone ring, making it less complex.

    N-(1-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)-3-chlorobenzenesulfonamide: Similar structure but without the oxo group on the pyrrolidine ring.

    N-(benzo[d][1,3]dioxol-5-yl)-3-chlorobenzenesulfonyl chloride: Precursor in the synthesis of the target compound.

Uniqueness

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This structural complexity allows it to interact with multiple biological targets and participate in diverse chemical reactions.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c19-13-2-1-3-15(7-13)27(23,24)20-9-12-6-18(22)21(10-12)14-4-5-16-17(8-14)26-11-25-16/h1-5,7-8,12,20H,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCJBJUQQHZLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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